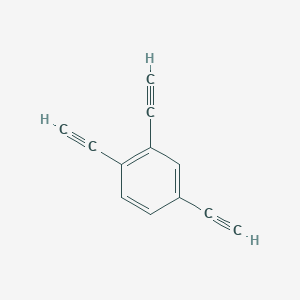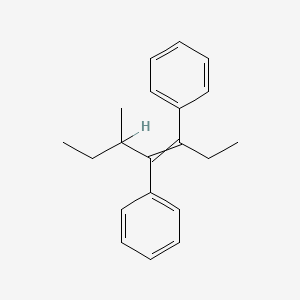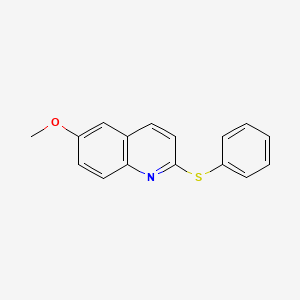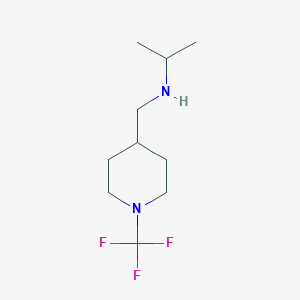
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Méthodes De Préparation
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with an appropriate amine source under reductive amination conditions.
Analyse Des Réactions Chimiques
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine can be compared with other piperidine derivatives such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its ring structure and functional groups.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: This compound features a piperidine ring with different substituents, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts specific chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H19F3N2 |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-7-9-3-5-15(6-4-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clé InChI |
VQYAWVYSHIVHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


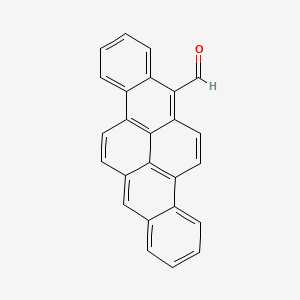
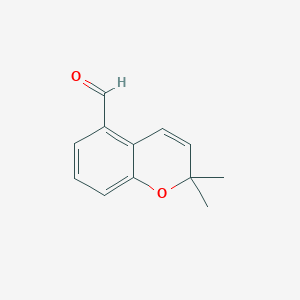
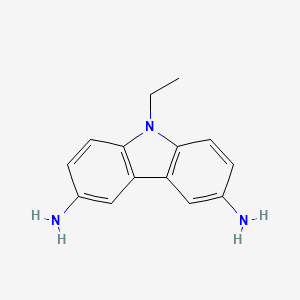
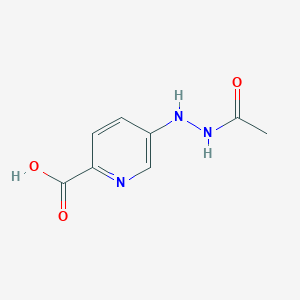
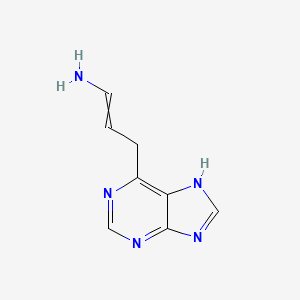
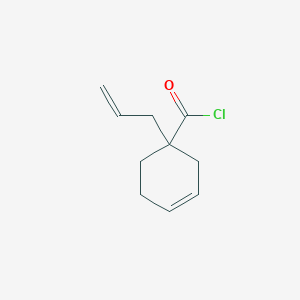

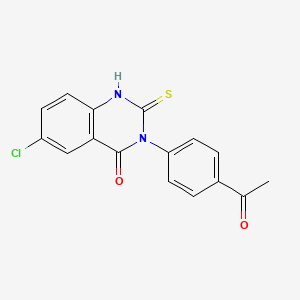
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
